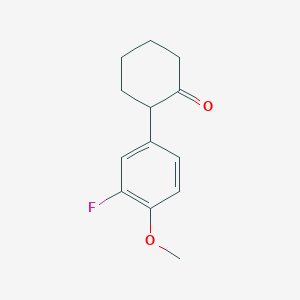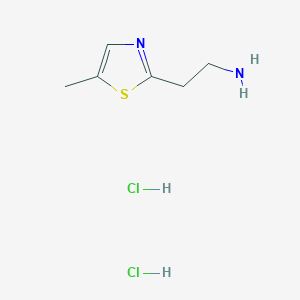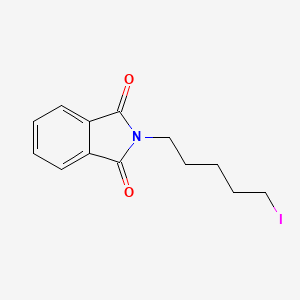![molecular formula C9H13N3O2 B1442951 [4-(ピリミジン-2-イル)モルホリン-2-イル]メタノール CAS No. 1531892-10-0](/img/structure/B1442951.png)
[4-(ピリミジン-2-イル)モルホリン-2-イル]メタノール
概要
説明
[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol is a chemical compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol It is characterized by the presence of a pyrimidine ring attached to a morpholine ring, which is further connected to a methanol group
科学的研究の応用
Chemistry
In chemistry, [4-(Pyrimidin-2-yl)morpholin-2-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a ligand in the study of enzyme-substrate interactions. The presence of the pyrimidine ring makes it a candidate for binding studies with nucleic acid-related enzymes.
Medicine
In medicinal chemistry, [4-(Pyrimidin-2-yl)morpholin-2-yl]methanol is explored for its potential therapeutic properties. It is studied as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
作用機序
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding and van der waals forces . The morpholine ring may form a nontraditional CH···O hydrogen bond .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound’s molecular weight (19522) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Similar compounds have been found to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Action Environment
The action of [4-(Pyrimidin-2-yl)morpholin-2-yl]methanol may be influenced by various environmental factors, including temperature, pH, and the presence of other molecules. The compound is stable at room temperature , suggesting that it may be stable under physiological conditions.
生化学分析
Biochemical Properties
[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with leucine-rich repeat kinase 2 (LRRK2), which is genetically linked to Parkinson’s disease . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their activity. This compound’s ability to form hydrogen bonds and engage in hydrophobic interactions further enhances its binding affinity and specificity.
Cellular Effects
The effects of [4-(Pyrimidin-2-yl)morpholin-2-yl]methanol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with LRRK2 can lead to alterations in kinase activity, impacting downstream signaling pathways involved in cell survival and apoptosis . Additionally, it may affect the expression of genes related to these pathways, thereby influencing cellular responses to stress and other stimuli.
Molecular Mechanism
At the molecular level, [4-(Pyrimidin-2-yl)morpholin-2-yl]methanol exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and can either inhibit or activate their activity. For instance, its binding to LRRK2 can inhibit the kinase activity, which is crucial for its role in Parkinson’s disease . This inhibition can lead to changes in gene expression and cellular functions, highlighting the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4-(Pyrimidin-2-yl)morpholin-2-yl]methanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions but may degrade under extreme conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained modulation of cellular pathways, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of [4-(Pyrimidin-2-yl)morpholin-2-yl]methanol vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed, including potential damage to vital organs . Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic outcome without inducing toxicity.
Metabolic Pathways
[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of various metabolites. For instance, its interaction with cytochrome P450 enzymes can influence its biotransformation and elimination .
Transport and Distribution
The transport and distribution of [4-(Pyrimidin-2-yl)morpholin-2-yl]methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s hydrophilic and hydrophobic properties play a role in its distribution, affecting its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of [4-(Pyrimidin-2-yl)morpholin-2-yl]methanol is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization to the mitochondria or nucleus can influence its role in cellular metabolism and gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Pyrimidin-2-yl)morpholin-2-yl]methanol typically involves the reaction of 2-chloropyrimidine with morpholine in the presence of a base, followed by the reduction of the resulting intermediate to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for [4-(Pyrimidin-2-yl)morpholin-2-yl]methanol are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of the pyrimidine ring.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: The major products include pyrimidine-2-carboxylic acid or pyrimidine-2-aldehyde.
Reduction: The major products are dihydropyrimidine derivatives.
Substitution: The major products depend on the nucleophile used, resulting in various substituted pyrimidine derivatives.
類似化合物との比較
Similar Compounds
[4-(Pyrimidin-2-yl)morpholin-2-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
[4-(Pyrimidin-2-yl)morpholin-2-yl]amine: Similar structure but with an amine group instead of methanol.
[4-(Pyrimidin-2-yl)morpholin-2-yl]acetaldehyde: Similar structure but with an acetaldehyde group instead of methanol.
Uniqueness
[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol is unique due to the presence of the methanol group, which provides distinct reactivity and interaction capabilities compared to its analogs. This uniqueness makes it a valuable compound for specific applications where the methanol functionality is crucial.
特性
IUPAC Name |
(4-pyrimidin-2-ylmorpholin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c13-7-8-6-12(4-5-14-8)9-10-2-1-3-11-9/h1-3,8,13H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLNYIIZHPQYLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC=CC=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine](/img/structure/B1442868.png)
![1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1442869.png)
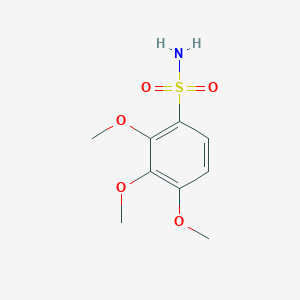
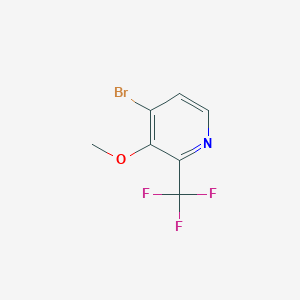
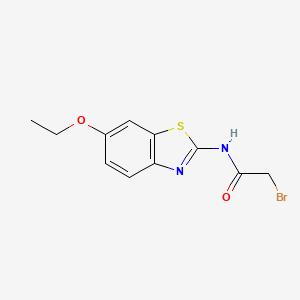

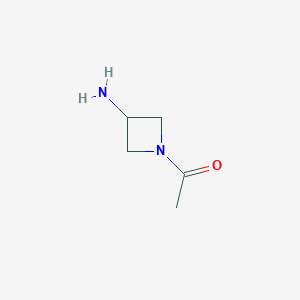
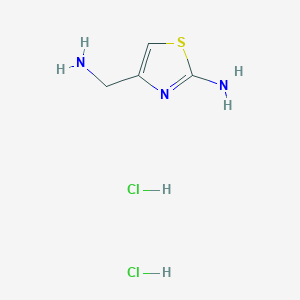
![1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane](/img/structure/B1442883.png)
![3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B1442884.png)
